molecular formula C20H20ClNO4 B11387330 4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11387330
M. Wt: 373.8 g/mol
InChI Key: ROPVTARSIDPSCE-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a furylmethyl group

Preparation Methods

The synthesis of 4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, typically starting with the preparation of the chromeno[8,7-e][1,3]oxazin-2-one core. The synthetic route may include the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butyl group: This step may involve alkylation reactions using butyl halides under basic conditions.

    Attachment of the furylmethyl group: This step may involve a coupling reaction using furylmethyl halides and appropriate catalysts.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    Chromeno[8,7-e][1,3]oxazin-2-ones: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Furylmethyl derivatives: Compounds with furylmethyl groups may exhibit similar reactivity and applications, but their overall properties depend on the other substituents present.

    Chloro-substituted compounds: The presence of a chloro substituent can influence the compound’s reactivity and interactions, making it distinct from non-chlorinated analogs.

Properties

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

4-butyl-6-chloro-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H20ClNO4/c1-2-3-5-13-8-18(23)26-19-15(13)9-17(21)20-16(19)11-22(12-25-20)10-14-6-4-7-24-14/h4,6-9H,2-3,5,10-12H2,1H3

InChI Key

ROPVTARSIDPSCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CO4

Origin of Product

United States

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